1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate

Catalog No.
S12197684
CAS No.
M.F
C10H14F2O4
M. Wt
236.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propan...

Product Name

1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate

IUPAC Name

diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate

Molecular Formula

C10H14F2O4

Molecular Weight

236.21 g/mol

InChI

InChI=1S/C10H14F2O4/c1-4-15-9(13)7(6(3)8(11)12)10(14)16-5-2/h8H,4-5H2,1-3H3

InChI Key

NEDLTEQUFXVARN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C(F)F)C(=O)OCC

1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate is an organic compound characterized by its unique structure, which includes ethyl groups and a difluoropropan-2-ylidene moiety. The compound features a propanedioate backbone, which is a diester derived from propanedioic acid. The presence of the difluoropropan-2-ylidene substituent introduces notable electronic and steric effects, influencing the compound's reactivity and potential applications.

The chemical reactivity of 1,3-diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate can be attributed to its functional groups. It may undergo:

  • Esterification: Reaction with alcohols to form new esters.
  • Hydrolysis: In the presence of water and acid or base, the esters can revert to their corresponding acids and alcohols.
  • Nucleophilic substitution: The difluoropropan-2-ylidene group can participate in nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms.

  • Antimicrobial properties: Some related compounds have shown effectiveness against bacterial strains.
  • Antitumor activity: The structural features may contribute to interactions with biological targets involved in cancer progression.

Further studies are necessary to elucidate specific biological effects associated with this compound.

The synthesis of 1,3-diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate typically involves multi-step organic reactions:

  • Formation of the difluoropropan-2-ylidene unit: This can be achieved through the reaction of a suitable precursor with fluorinating agents.
  • Esterification: The resulting difluorinated intermediate can then be reacted with diethyl malonate or similar compounds under acidic conditions to form the final product.

The exact conditions and reagents may vary based on desired yields and purity.

1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique functional groups.
  • Agricultural chemicals: Potential use in developing agrochemicals for pest control.
  • Material science: Possible application in creating novel polymers or materials with specific properties.

Interaction studies involving 1,3-diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate focus on its reactivity with biological molecules and other chemical entities. These studies are crucial for understanding:

  • Mechanisms of action: How this compound interacts at a molecular level with enzymes or receptors.
  • Toxicity profiles: Evaluating any potential adverse effects when interacting with biological systems.

Several compounds share structural similarities with 1,3-diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-Diethyl malonateDiethyl ester of malonic acidCommonly used in organic synthesis
2-(Propan-2-ylidene)propane-1,3-diolContains a similar ylidene structureExhibits different reactivity due to hydroxyl groups
1,3-Dichloro-1,1-difluoropropaneContains dichloro and difluoro substituentsDifferent halogenation pattern affecting reactivity

Uniqueness

The uniqueness of 1,3-diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate lies in its combination of ethyl esters and a difluorinated ylidene moiety. This specific arrangement can lead to distinct chemical behaviors not observed in other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Exact Mass

236.08601525 g/mol

Monoisotopic Mass

236.08601525 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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